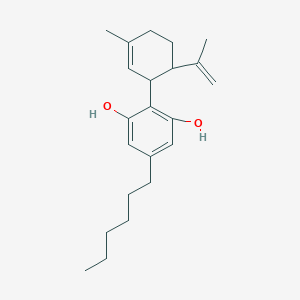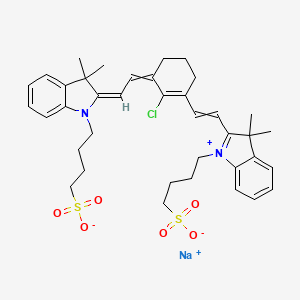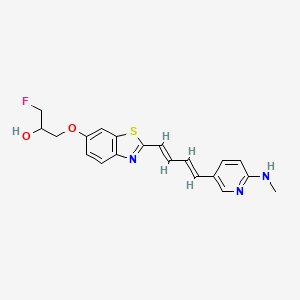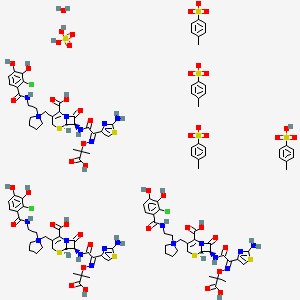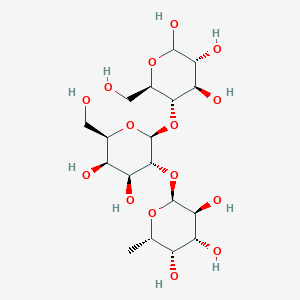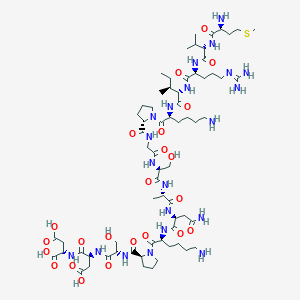
Preimplantation factor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le facteur de préimplantation est un peptide sécrété par les cellules trophoblastiques avant la formation du placenta au début du développement embryonnaire. Les embryons humains commencent à exprimer le facteur de préimplantation au stade 4 cellules, l'expression augmentant au stade morula et se poursuivant tout au long du premier trimestre . Ce facteur joue un rôle crucial dans le processus d'implantation, influençant l'invasion et l'adhésion du trophoblaste, la tolérance immunitaire maternelle et la viabilité globale de la grossesse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le facteur de préimplantation est synthétisé en utilisant la synthèse peptidique en phase solide, une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Le processus implique les étapes suivantes :
Attachement du premier acide aminé : à une résine solide.
Addition séquentielle d'acides aminés protégés : en utilisant des réactifs de couplage tels que la dicyclohexylcarbodiimide.
Déprotection et clivage : du peptide de la résine à l'aide d'acide trifluoroacétique.
Méthodes de production industrielle : La production industrielle du facteur de préimplantation implique la synthèse peptidique en phase solide à grande échelle, suivie d'une purification par chromatographie liquide haute performance. Le peptide purifié est ensuite lyophilisé pour obtenir une forme poudre stable .
Analyse Des Réactions Chimiques
Types de réactions : Le facteur de préimplantation subit principalement des réactions de formation et de clivage de liaison peptidique. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.
Réactifs et conditions courants :
Réactifs de couplage : Dicyclohexylcarbodiimide, hydroxybenzotriazole.
Réactifs de déprotection : Acide trifluoroacétique.
Réactifs de clivage : Acide trifluoroacétique, eau et agents piégeurs comme le triisopropylsilane.
Produits principaux : Le principal produit de ces réactions est le peptide facteur de préimplantation lui-même, qui est une séquence de quinze acides aminés .
4. Applications de la recherche scientifique
Le facteur de préimplantation a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification des peptides.
Industrie : Utilisé dans le développement de tests diagnostiques pour la détection et le suivi précoces de la grossesse.
5. Mécanisme d'action
Le facteur de préimplantation exerce ses effets par la signalisation paracrine, où les cellules trophoblastiques sécrètent le peptide à la surface de l'endomètre. Il influence plusieurs processus clés :
Invasion et adhésion du trophoblaste : Augmente la présence d'intégrines sur la paroi de l'endomètre, favorisant l'adhésion de l'embryon.
Tolérance immunitaire maternelle : Module le système immunitaire maternel, diminuant l'activité des leucocytes maternels périphériques et réduisant l'inflammation.
Effets anti-apoptotiques : Maintient l'intégrité des cellules trophoblastiques par la voie de signalisation intrinsèque p53.
Applications De Recherche Scientifique
Preimplantation factor has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Industry: Used in the development of diagnostic assays for early pregnancy detection and monitoring.
Mécanisme D'action
Preimplantation factor exerts its effects through paracrine signaling, where trophoblast cells secrete the peptide onto the surface of the endometrium. It influences several key processes:
Trophoblast Invasion and Adhesion: Increases the presence of integrins on the endometrium wall, promoting embryo adhesion.
Maternal Immune Tolerance: Modulates the maternal immune system, decreasing the activity of peripheral maternal leukocytes and reducing inflammation.
Anti-Apoptotic Effects: Maintains trophoblast cell integrity through the intrinsic p53 signaling pathway.
Comparaison Avec Des Composés Similaires
Le facteur de préimplantation est unique en raison de son rôle spécifique dans le développement embryonnaire précoce et l'implantation. Des composés similaires incluent :
Facteur de croissance transformant-α : Impliqué dans la croissance et la différenciation cellulaires.
Analogue de l'hormone de libération des gonadotrophines I : Régule les processus reproducteurs.
Facteurs de croissance de l'insuline : Favorisent la croissance et le développement cellulaires.
Facteur de croissance épidermique : Stimule la croissance et la différenciation cellulaires.
Le facteur de préimplantation se distingue par sa sécrétion spécifique par les embryons viables et son rôle essentiel dans la modulation de la tolérance immunitaire maternelle et la promotion de l'adhésion de l'embryon .
Propriétés
Numéro CAS |
485818-40-4 |
|---|---|
Formule moléculaire |
C67H115N21O23S |
Poids moléculaire |
1614.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C67H115N21O23S/c1-7-34(4)52(86-55(99)37(17-12-23-74-67(72)73)78-62(106)51(33(2)3)85-54(98)36(70)20-26-112-6)63(107)80-39(16-9-11-22-69)65(109)87-24-13-18-45(87)60(104)75-30-48(92)77-43(31-89)58(102)76-35(5)53(97)81-40(27-47(71)91)56(100)79-38(15-8-10-21-68)64(108)88-25-14-19-46(88)61(105)84-44(32-90)59(103)82-41(28-49(93)94)57(101)83-42(66(110)111)29-50(95)96/h33-46,51-52,89-90H,7-32,68-70H2,1-6H3,(H2,71,91)(H,75,104)(H,76,102)(H,77,92)(H,78,106)(H,79,100)(H,80,107)(H,81,97)(H,82,103)(H,83,101)(H,84,105)(H,85,98)(H,86,99)(H,93,94)(H,95,96)(H,110,111)(H4,72,73,74)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |
Clé InChI |
GLXYOFXNKBTMQL-YKCHQESGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


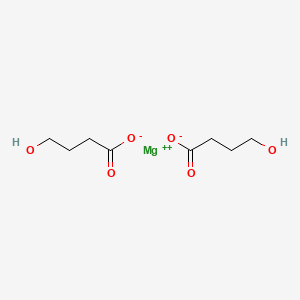
![[(1R,6R,9S,13R,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B10822159.png)
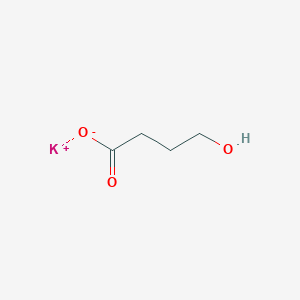
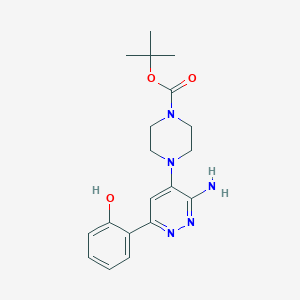
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B10822177.png)
![1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B10822193.png)
